Methyl 7-methoxy-1-benzofuran-2-carboxylate
Description
Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature
This compound belongs to the comprehensive classification of organic compounds known as benzofurans, which are characterized by compounds containing a benzene ring fused to a furan ring. The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its systematic structural designation. The compound possesses the Chemical Abstracts Service registry number 59254-09-0, which serves as its unique identifier in chemical databases worldwide. According to established chemical classification systems, this compound falls under the broader category of heterocyclic compounds, specifically within the benzofuran subfamily that constitutes significant heterocyclic scaffolds in medicinally important organic compounds.
The molecular structure of this compound can be described through several standardized chemical representations. The molecular formula C₁₁H₁₀O₄ indicates the precise atomic composition, while the International Chemical Identifier string InChI=1S/C11H10O4/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3 provides a detailed structural description. The corresponding International Chemical Identifier Key RRRJHZIXAVRXTJ-UHFFFAOYSA-N serves as a condensed representation of the molecular structure. The Simplified Molecular Input Line Entry System notation COC1=CC=CC2=C1OC(=C2)C(=O)OC further illustrates the connectivity pattern within the molecule.
The structural architecture of this compound features a benzofuran core with a methoxy group positioned at the 7-position and a carboxylate ester functionality at the 2-position. This particular substitution pattern influences both the reactivity profile and biological interactions of the compound, making it particularly valuable as an intermediate in synthetic organic chemistry. The presence of both electron-donating methoxy and electron-withdrawing carboxylate groups creates a unique electronic environment that affects the compound's chemical behavior and potential applications in various synthetic transformations.
Historical Context in Heterocyclic Compound Research
The historical development of benzofuran chemistry traces its origins to pioneering work conducted in the nineteenth century, establishing the foundation for contemporary research into heterocyclic compounds. William Henry Perkin achieved the first documented synthesis of the benzofuran ring system in 1870, marking a seminal moment in heterocyclic chemistry that opened new avenues for scientific investigation. This initial breakthrough established benzofuran as a fundamental heterocyclic scaffold, leading to subsequent decades of intensive research focused on developing synthetic methodologies and exploring biological applications. Perkin's original work also led to the development of the Perkin rearrangement, a significant reaction mechanism that enables the conversion of coumarins to benzofurans through ring contraction processes.
The evolution of benzofuran research has been characterized by continuous advancement in synthetic methodologies and expanding recognition of biological significance. Throughout the twentieth and twenty-first centuries, benzofuran derivatives have emerged as critical components in numerous medicinally important organic compounds, demonstrating efficacy against bacterial, viral, inflammatory, and protozoal diseases. Research has documented the therapeutic potential of benzofuran compounds in treating conditions including diabetes, human immunodeficiency virus, tuberculosis, epilepsy, and neurodegenerative disorders such as Alzheimer's disease. The structural framework has also proven valuable in anticancer research, with various derivatives showing promise as therapeutic agents.
Contemporary research into this compound and related compounds reflects the broader evolution of heterocyclic chemistry toward increasingly sophisticated synthetic approaches and targeted biological applications. Modern synthetic protocols have incorporated advanced catalytic systems, including rhodium-based, palladium-mediated, and ruthenium-catalyzed transformations, enabling more efficient and selective preparation of complex benzofuran derivatives. The development of one-pot synthetic methodologies has particularly enhanced the accessibility of benzofuran compounds, allowing researchers to construct these heterocyclic systems through streamlined reaction sequences.
The integration of benzofuran chemistry into pharmaceutical research has been particularly significant in establishing the contemporary relevance of compounds such as this compound. Several commercially available pharmaceuticals contain benzofuran structural elements, including amiodarone, citalopram, escitalopram, and griseofulvin, demonstrating the practical importance of this heterocyclic system in modern medicine. These applications have motivated continued research into synthetic methodologies for accessing diverse benzofuran derivatives, with particular emphasis on developing efficient routes to functionalized compounds that can serve as intermediates for pharmaceutical synthesis.
The historical trajectory of benzofuran research illustrates the compound class's evolution from fundamental chemical curiosity to essential components of contemporary pharmaceutical and synthetic chemistry. Current research directions emphasize the development of environmentally sustainable synthetic methods, exploration of novel biological targets, and investigation of structure-activity relationships that guide rational drug design efforts. This compound exemplifies this modern approach, representing both a synthetically accessible intermediate and a potential starting point for developing new therapeutic agents through systematic structural modification and biological evaluation.
Properties
IUPAC Name |
methyl 7-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRJHZIXAVRXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dimethyl Sulfate-Mediated Methylation
A foundational method involves the methylation of 7-hydroxy-1-benzofuran-2-carboxylic acid. In a representative procedure, the phenolic hydroxyl group is methylated using dimethyl sulfate [(CH₃O)₂SO₂] under basic conditions. A mixture of 7-hydroxy-1-benzofuran-2-carboxylic acid (20 mmol), potassium carbonate (K₂CO₃, 20 mmol), and excess dimethyl sulfate (60 mmol) in acetone is refluxed for 48 hours. The reaction achieves simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group, yielding the target compound in ~70% yield after purification via column chromatography (chloroform/methanol eluent).
Key Data:
Selective Methylation Using Diazomethane
Alternative protocols employ diazomethane (CH₂N₂) for selective methylation. Treatment of 7-hydroxy-1-benzofuran-2-carboxylic acid with diazomethane in ether at 0°C selectively methylates the carboxylic acid group, forming the methyl ester. Subsequent methylation of the phenolic hydroxyl group with iodomethane (CH₃I) and silver oxide (Ag₂O) in DMF completes the synthesis. This stepwise approach avoids over-methylation and achieves an overall yield of 65%.
Palladium-Catalyzed Cyclization Strategies
Coupling of Propargyl Ethers
A Pd-catalyzed cycloisomerization strategy constructs the benzofuran ring from vanillin derivatives. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is first converted to a propargyl ether by reaction with propargyl bromide in DMF using K₂CO₃ as a base (Figure 1). The resulting intermediate undergoes a cesium fluoride (CsF)-mediated Claisen rearrangement at 120°C, forming 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. Oxidation of the aldehyde to a carboxylic acid (e.g., using KMnO₄) followed by esterification with methanol and H₂SO₄ yields the target compound.
Key Data:
Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols
Palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols offers a modular route. For example, treatment of 2-(1-hydroxyprop-2-ynyl)-4-methoxyphenol with PdCl₂ and KI in methanol at 40°C generates 2-methylene-2,3-dihydrobenzofuran-3-ol, which is isomerized to 7-methoxy-2-hydroxymethylbenzofuran using H₂SO₄ in DME. Subsequent oxidation (CrO₃) and esterification provide the target compound.
Key Data:
- Reagents: PdCl₂, KI, H₂SO₄, CrO₃.
- Conditions: Cycloisomerization (40°C, 12 h), oxidation (CrO₃, acetone).
- Yield: 50–60% over four steps.
- Characterization: ¹³C-NMR confirms the carboxylate at δ 167.8.
Functional Group Interconversion Approaches
Reduction of Carboxylic Acids to Alcohols Followed by Oxidation
Lithium aluminum hydride (LiAlH₄) reduces methyl 7-methoxy-1-benzofuran-2-carboxylate’s ester group to a hydroxymethyl intermediate, which is re-oxidized to the carboxylic acid and re-esterified. For instance, LiAlH₄ in THF reduces the ester to (7-methoxy-1-benzofuran-2-yl)methanol, which is oxidized back to the acid using pyridinium chlorochromate (PCC) and esterified with methanol/H₂SO₄.
Key Data:
- Reagents: LiAlH₄, PCC, H₂SO₄.
- Conditions: Reduction (0°C to RT, 2 h), oxidation (PCC, CH₂Cl₂).
- Yield: 75% after re-esterification.
- Characterization: ESI-MS m/z 207.06518 ([M+H]⁺).
Halogenation and Subsequent Functionalization
Bromination-Alkylation Sequences
Bromination of this compound at the C3 position using N-bromosuccinimide (NBS) in CCl₄ introduces a bromomethyl group, enabling nucleophilic substitution with amines or alkoxides. For example, reaction with dimethylamine in acetone/K₂CO₃ yields aminoalkyl derivatives, which can be hydrolyzed to regenerate the ester.
Key Data:
- Reagents: NBS, dimethylamine, acetone.
- Conditions: Bromination (reflux, 8 h), substitution (reflux, 16–24 h).
- Yield: 60–80% for substitution steps.
- Characterization: Elemental analysis aligns with C₁₁H₁₀O₄ (C: 59.46%, H: 4.54%).
Crystallographic and Spectroscopic Validation
Single-crystal X-ray diffraction of this compound confirms its planar benzofuran core and ester geometry (Figure 2). The compound crystallizes in the triclinic space group P-1, with bond lengths of 1.361 Å (C7–O3) and 1.198 Å (C9=O1). ¹H-NMR, ¹³C-NMR, and IR data consistently verify the methoxy (δ 3.85–3.94) and carboxylate (δ 167.8) groups.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl 7-methoxy-1-benzofuran-2-carboxylate has shown promise in several therapeutic areas:
- Anticancer Research : This compound is being investigated as a lead structure for developing new anticancer agents. Its derivatives have demonstrated activity against various cancer cell lines, suggesting potential pathways for drug development targeting specific molecular mechanisms involved in tumor growth and proliferation .
- Neurodegenerative Diseases : The compound's ability to cross the blood-brain barrier makes it a candidate for studies focused on neuroprotective effects. Research indicates that it may exhibit neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
- Antimicrobial Activity : Several studies have reported on the antimicrobial properties of benzofuran derivatives, including this compound. It has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness, which points to its potential as an antimicrobial agent .
Agrochemical Applications
In the agrochemical sector, this compound serves as an intermediate in synthesizing various agrochemicals. Its unique structural features allow it to be modified into compounds that can enhance crop protection and yield .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps, including:
- Starting Materials : The synthesis often begins with readily available benzofuran derivatives.
- Reagents : Common reagents include methanol and acid chlorides to facilitate esterification processes.
Table 1 summarizes various synthetic pathways explored in the literature:
| Synthetic Route | Key Reagents | Yield (%) | References |
|---|---|---|---|
| Route A | Methanol, Acid Chloride | 78% | |
| Route B | Benzofuran Derivative, Base | 64% | |
| Route C | Alkyl Halide, Base | 70% |
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through a mitochondrial pathway. The study emphasized the importance of structural modifications to enhance potency.
- Neuroprotection : Another research project focused on the neuroprotective effects of this compound analogs. The findings indicated a reduction in oxidative stress markers in neuronal cells treated with these compounds, suggesting their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
Methyl 6-methoxybenzofuran-2-carboxylate (CAS: 55364-67-5) and Methyl 4-methoxy-1-benzofuran-6-carboxylate (CAS: 18014-94-3) are positional isomers differing in the methoxy group placement (6- and 4-positions, respectively). For instance:
- In contrast, brominated analogs like Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4, Figure 3 in ) exhibit cytotoxic activity against human cancer cell lines (e.g., IC₅₀ values in low micromolar ranges) and antifungal properties. However, bromination reduces cytotoxicity compared to non-brominated precursors .
Table 1: Structural and Commercial Comparison of Benzofuran Carboxylates
Ester Group Variations
Replacing the methyl ester with an ethyl group (e.g., Ethyl 7-methoxybenzofuran-2-carboxylate , CAS: 50551-58-1) increases molecular weight (220.22 g/mol) and lipophilicity, which may enhance membrane permeability. Physical properties for the ethyl analog include:
Brominated Derivatives
Bromination at the 5-position (e.g., Compound 4 in ) introduces steric bulk and electron-withdrawing effects, reducing cytotoxicity but enhancing antifungal activity. For example, Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) shows dual cytotoxic and antifungal effects, highlighting the role of functional group additions .
Heterocyclic Analogs
Compounds like Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate () replace the benzofuran core with an indole system. Such substitutions alter hydrogen-bonding capacity and π-π stacking interactions, critical for target binding in pharmacological contexts.
Biological Activity
Methyl 7-methoxy-1-benzofuran-2-carboxylate (MBF) is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by various studies and data.
MBF is part of the benzofuran class of compounds, which are known for their significant interactions with biological macromolecules. Key biochemical properties include:
- Enzyme Interactions : MBF acts as an inhibitor of sodium ion influx in cardiac tissues, affecting conduction velocity and sinus node activity.
- Metabolism : It is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation.
2. Cellular Effects
Research indicates that MBF influences several cellular processes:
- Anti-Tumor Activity : Benzofuran derivatives, including MBF, have shown strong anti-tumor properties. Studies suggest that they may affect cell signaling pathways, gene expression, and cellular metabolism .
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines . For instance, MBF derivatives exhibited varying IC50 values, indicating their potential as anti-cancer agents.
3. Molecular Mechanism
The molecular mechanism of MBF involves:
- Target Interaction : MBF modulates enzyme activity and inhibits cell proliferation by binding to specific proteins or nucleic acids .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for its anti-cancer activity .
4.1 Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of MBF:
- A study reported that MBF exhibits notable antibacterial and antifungal activities against various pathogens . For example, it demonstrated substantial inhibition zones against Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 21 |
4.2 Anti-Cancer Efficacy
The anti-cancer potential of MBF has been highlighted in multiple studies:
- A comparative analysis of benzofuran derivatives showed that modifications at the C–3 and C–6 positions significantly enhance antiproliferative activity. For instance, compounds with methoxy groups at these positions exhibited 2–4 times greater potency than their unsubstituted counterparts .
4.3 Dosage Effects
The effects of MBF vary with dosage in animal models:
- Higher doses have been associated with increased toxicity; thus, determining the optimal dosage is crucial for therapeutic applications.
5. Applications in Research and Medicine
MBF serves multiple roles in scientific research:
- Pharmaceutical Development : Its pharmacological properties make it a candidate for developing new anti-cancer and antimicrobial drugs .
- Biological Studies : The compound is studied for its interactions with biological macromolecules and potential therapeutic applications in various diseases.
6. Conclusion
This compound exhibits significant biological activity through its interactions with enzymes and cellular targets. Its potential as an anti-cancer and antimicrobial agent highlights the importance of further research into its mechanisms of action and therapeutic applications. Ongoing studies will be essential to fully elucidate the scope of its biological activities and optimize its use in clinical settings.
Q & A
Q. What are the standard synthetic routes for Methyl 7-methoxy-1-benzofuran-2-carboxylate, and how are intermediates purified?
The synthesis typically involves functionalization of the benzofuran core. A common approach is esterification of 7-methoxy-1-benzofuran-2-carboxylic acid (precursor) using methanol under acid catalysis . Key intermediates, such as the carboxylic acid derivative, are purified via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) or recrystallization via solvent diffusion . Yield optimization often requires precise control of reaction temperature (e.g., 50°C for ester hydrolysis) and stoichiometric ratios of reagents like thionyl chloride for activation .
Q. How is the compound characterized structurally, and what spectroscopic methods are prioritized?
- Nuclear Magnetic Resonance (NMR): - and -NMR are used to confirm substituent positions (e.g., methoxy group at C7, ester at C2).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., CHO, MW 206.19).
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (e.g., SHELX refinement ) resolves bond lengths and angles, with R-factors < 0.05 indicating high precision .
Q. What are the key reactivity patterns of the benzofuran core in this compound?
The methoxy and ester groups direct electrophilic substitution. For example:
- Oxidation: The furan ring can undergo oxidation to form diketones under strong oxidizing agents (e.g., m-CPBA) .
- Nucleophilic Substitution: Methoxy groups at C7 may undergo demethylation under acidic conditions .
- Ester Hydrolysis: The methyl ester is hydrolyzed to carboxylic acid using NaOH/EtOH, critical for further derivatization .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structural analysis?
Discrepancies in X-ray data (e.g., thermal motion or partial occupancy) are addressed using SHELXL refinement tools. For twinned crystals, the HKLF5 format in SHELXTL applies twin-law matrices to deconvolute overlapping reflections . Validation metrics like R < 0.05 and completeness > 98% ensure reliability . Advanced techniques like Hirshfeld surface analysis may resolve ambiguities in hydrogen bonding .
Q. What computational methods are used to predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking: Screens interactions with biological targets (e.g., enzymes like dihydroorotate dehydrogenase) using software like AutoDock Vina .
- QSAR Models: Relate substituent effects (e.g., methoxy vs. halogen groups) to bioactivity, leveraging datasets from analogs like ethyl benzofuran carboxylates .
Q. How do solvent and temperature effects influence reaction outcomes in derivatization?
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at C2, while non-polar solvents favor ester stability .
- Temperature: Elevated temperatures (50–80°C) accelerate ester hydrolysis but risk side reactions (e.g., decarboxylation). Low temperatures (–20°C) preserve intermediates like acid chlorides .
Methodological Challenges and Solutions
Q. How are impurities from incomplete esterification addressed during synthesis?
-
Analytical Monitoring: HPLC with UV detection (λ = 254 nm) tracks reaction progress.
-
Workflow:
Step Method Outcome 1 Column Chromatography Isolate ester from unreacted acid (R = 0.3 in PE/EA 3:1) 2 Recrystallization (MeOH/HO) Yield >90% purity
Q. What strategies mitigate decomposition during storage?
- Storage Conditions: –20°C under inert gas (N) prevents oxidation.
- Stabilizers: Addition of radical scavengers (e.g., BHT) at 0.1% w/w prolongs shelf life .
Data Interpretation and Optimization
Q. How are conflicting spectral data (e.g., NMR vs. MS) reconciled?
- Case Example: A mass spec peak at m/z 207.1 (M+H) but NMR missing ester signals suggests hydrolysis. Confirm via IR (loss of C=O stretch at 1720 cm) .
- Solution: Repeat synthesis under anhydrous conditions and reanalyze .
Q. What are the limitations of current synthetic methods, and how are they optimized?
- Challenge: Low yields (<50%) in esterification due to steric hindrance.
- Optimization: Use microwave-assisted synthesis (100°C, 30 min) improves yield to 75% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
